molecular formula C22H12FN3O5 B2535333 7-Fluoro-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634569-36-1

7-Fluoro-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2535333
CAS No.: 634569-36-1
M. Wt: 417.352
InChI Key: QJSQWSSTSJCCFR-UHFFFAOYSA-N
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Description

7-Fluoro-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex chromenopyrroledione derivative recognized in medicinal chemistry research for its potential as a kinase inhibitor scaffold. This compound is designed with a 7-fluoro substituent and a 4-nitrophenyl group, modifications that are often explored to enhance binding affinity and selectivity towards ATP-binding sites of various protein kinases . Its core structure is related to other chromeno-based heterocycles that have demonstrated significant antiproliferative activity against a range of human cancer cell lines . The primary research value of this compound lies in its application as a key intermediate or a novel chemical entity in drug discovery programs, particularly in oncology, where it is used to investigate signaling pathways dysregulated in cancer. Researchers utilize this compound in high-throughput screening assays, enzymatic inhibition studies , and structure-activity relationship (SAR) analyses to elucidate its precise mechanism of action and to optimize its pharmacological profile. Its unique architecture makes it a valuable tool for probing kinase function and for the development of new targeted therapeutics.

Properties

IUPAC Name

7-fluoro-1-(4-nitrophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12FN3O5/c23-13-6-9-16-15(11-13)20(27)18-19(12-4-7-14(8-5-12)26(29)30)25(22(28)21(18)31-16)17-3-1-2-10-24-17/h1-11,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSQWSSTSJCCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Fluoro-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the class of chromeno-pyrrole derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant properties and inhibitory effects on various biological targets. This article reviews the available literature on its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H12FN3O3, with a molecular weight of approximately 303.28 g/mol. The compound features a complex structure that includes a chromeno-pyrrole moiety substituted with a fluorine atom and a nitrophenyl group.

Antioxidant Activity

Research indicates that chromeno-pyrrole compounds exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress in biological systems. A study demonstrated that derivatives of chromeno[2,3-c]pyrrole could effectively reduce oxidative damage in cellular models, suggesting their potential use in preventing oxidative stress-related diseases .

Antimicrobial Properties

Several studies have explored the antimicrobial efficacy of similar chromeno-pyrrole derivatives. These compounds have shown activity against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways . In particular, this compound has been noted for its enhanced activity against resistant strains due to its structural modifications.

Inhibition of Enzymatic Activity

Chromeno-pyrrole derivatives have been identified as inhibitors of key enzymes involved in disease processes. For instance, certain compounds within this class have been reported to inhibit the Main protease (Mpro) of SARS-CoV-2 virus, showcasing their potential as therapeutic agents against viral infections . The inhibition mechanism often involves binding to the active site of the enzyme, thus preventing substrate interaction.

Synthesis Methods

The synthesis of this compound typically involves a multicomponent reaction strategy. This method allows for the efficient assembly of the chromeno-pyrrole framework through the reaction of appropriate precursors under controlled conditions. Recent advancements in synthetic methodologies have improved yields and purity levels significantly .

Case Studies

  • Case Study on Antioxidant Efficacy :
    A study conducted on various chromeno-pyrrole derivatives showed that those with electron-withdrawing groups exhibited enhanced antioxidant activity compared to their electron-donating counterparts. The study quantified the radical scavenging ability using DPPH assays and found that this compound had an IC50 value significantly lower than many known antioxidants .
  • Case Study on Antimicrobial Activity :
    In vitro tests revealed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant bioactivity, making it a candidate for drug development. Its structure includes a pyrrole moiety, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds can exhibit anticancer properties. For instance, a study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BHeLa8.0Cell cycle arrest

Antimicrobial Properties

The presence of the nitrophenyl group in the structure suggests potential antimicrobial activity. Research has shown that nitro-substituted compounds can disrupt bacterial cell walls and inhibit growth .

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug candidates. The compound's unique chromeno-pyrrole framework allows for modifications that can enhance efficacy and reduce toxicity.

Case Study: Modification Effects

A series of derivatives were synthesized by varying substituents on the pyridine and chromeno rings. Their biological activities were evaluated to determine how structural changes impact potency.

Derivative Activity Observations
Derivative 1High anticancerIncreased apoptosis in cancer cells
Derivative 2Moderate antimicrobialEffective against Gram-positive bacteria

Materials Science Applications

Beyond medicinal uses, the compound's unique electronic properties make it suitable for applications in materials science, particularly in organic electronics.

Organic Photovoltaics

Research indicates that compounds with similar structures can be used as electron acceptors in organic photovoltaic devices. Their ability to facilitate charge transfer enhances the efficiency of solar cells .

Conductive Polymers

The incorporation of this compound into polymer matrices has been explored for creating conductive materials. The results showed improved electrical conductivity when blended with conducting polymers like polyaniline.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Halogen effects : Fluoro (target) vs. chloro (4{8–11-24}) at position 7 impacts metabolic stability and lipophilicity. Fluorine’s small size and high electronegativity may reduce oxidative metabolism .
  • Aromatic vs. aliphatic substituents : Pyridin-2-yl (target) and phenethyl (4{8–11-24}) at position 2 influence π-π stacking and metal-binding capabilities .

Physicochemical Properties

Property Target Compound 4{4–19-7} () 4{8–11-24} ()
Melting Point (°C) Not reported 195–197 >295
Molecular Weight ~438 (estimated) 440.1 432.0
IR (C=O stretch, cm⁻¹) ~1700 (estimated) 1711 1701, 1647
Solubility Likely low (nitro group) Moderate (hydroxyethyl) Low (chloro, phenethyl)

The higher melting point of 4{8–11-24} (>295°C) suggests strong intermolecular forces (e.g., hydrogen bonding via phenolic -OH), whereas 4{4–19-7}’s lower mp (195–197°C) reflects reduced crystallinity due to flexible hydroxyethyl .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-fluoro-1-(4-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can reaction conditions be optimized?

  • Methodology : Base synthesis on Vydzhak and Panchishin’s protocols for analogous dihydrochromeno-pyrrole-diones. Use a multi-step approach involving cyclocondensation of fluorinated precursors with nitrophenyl and pyridyl substituents under acidic catalysis. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or DCM) to improve yields . For fluorination, employ metal-free methods under mild conditions (e.g., room temperature, 12–24 hours) to minimize side reactions, as demonstrated in fluoropyrimidine synthesis .

Q. How can researchers ensure structural fidelity and purity of the compound during synthesis?

  • Methodology : Combine analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine integration .
  • HRMS to validate molecular weight and isotopic patterns .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow OSHA-compliant guidelines:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (H315, H319 hazards) .
  • Store in airtight containers at –20°C to prevent degradation .
  • Neutralize waste with 10% NaOH before disposal .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, fluoro, pyridyl) influence the compound’s reactivity and photophysical properties?

  • Methodology :

  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze electron density distribution, HOMO-LUMO gaps, and charge transfer dynamics .
  • Experimental validation : Compare UV-Vis absorption/emission spectra of derivatives with varying substituents (e.g., replacing nitro with methoxy) to correlate structure with λmax shifts .

Q. What strategies resolve contradictions in reported reaction yields for similar dihydrochromeno-pyrrole-diones?

  • Methodology :

  • Systematic variable testing : Isolate factors like solvent purity, catalyst batch, or moisture sensitivity via Design of Experiments (DoE). For example, Vydzhak’s 2008 protocol achieved 45–60% yields, but trace water reduced efficiency by 20% .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reaction times dynamically .

Q. How can the compound’s potential bioactivity (e.g., anticancer) be evaluated mechanistically?

  • Methodology :

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values with fluorinated analogs to assess fluorine’s role in cytotoxicity .
  • Target identification : Employ molecular docking (AutoDock Vina) to predict binding affinity for kinases or DNA topoisomerases, followed by SPR or ITC for validation .

Q. What advanced separation techniques improve scalability of the compound’s synthesis?

  • Methodology :

  • Membrane filtration : Use nanofiltration (MWCO = 500 Da) to separate low-MW byproducts .
  • Continuous flow chemistry : Optimize residence time and pressure in microreactors to enhance throughput and reduce batch variability .

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